Xenocoumacin 2
Description
Overview of Secondary Metabolites from Entomopathogenic Bacteria
Entomopathogenic bacteria, such as those belonging to the genus Xenorhabdus, are a rich source of a wide array of secondary metabolites. frontiersin.orgresearchgate.net These compounds are not essential for the primary growth of the bacteria but play crucial roles in their life cycle, including pathogenesis towards insect hosts and symbiosis with nematode partners. frontiersin.orgasm.org These bacteria produce a diverse arsenal (B13267) of bioactive molecules, including antimicrobial peptides, polyketides, and non-ribosomal peptides, to overcome the host's immune system, suppress competing microorganisms, and facilitate the bioconversion of the insect cadaver for nematode reproduction. frontiersin.orgfrontiersin.orgnih.gov The genomes of Xenorhabdus species dedicate a significant portion, estimated to be around 6.5% to 7.5%, to the biosynthesis of these natural products. nih.govcabidigitallibrary.org This genetic investment underscores the ecological importance of these compounds and highlights entomopathogenic bacteria as a promising reservoir for the discovery of novel bioactive molecules with potential applications in medicine and agriculture. frontiersin.orgmdpi.com
Discovery and Initial Characterization of Xenocoumacins
Xenocoumacins are a prominent class of water-soluble antimicrobial compounds produced by the Gram-negative bacterium Xenorhabdus nematophila. nih.govuni-frankfurt.de They were first identified as benzopyran-1-one derivatives. frontiersin.org The biosynthesis of xenocoumacins is governed by a large 39 kb gene cluster, designated xcnA-N, which contains 14 genes. mdpi.comresearchgate.net This cluster includes genes for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are large, multi-domain enzymes responsible for the assembly of the xenocoumacin backbone. nih.govmdpi.com The initial product of this biosynthetic pathway is Xenocoumacin 1 (Xcn1), which is then converted to Xenocoumacin 2 (Xcn2). uni-frankfurt.demdpi.com This conversion is catalyzed by the enzymes encoded by the xcnM and xcnN genes. mdpi.comsecondarymetabolites.org Specifically, XcnM is a saccharopine dehydrogenase and XcnN is a fatty acid desaturase. researchgate.netsecondarymetabolites.org
Comparative Context with Xenocoumacin 1 (Xcn1)
Xenocoumacin 1 (Xcn1) and this compound (Xcn2) are the two major xenocoumacins produced by Xenorhabdus nematophila. mdpi.comresearchgate.net While structurally related, they exhibit distinct biological activity profiles. Xcn1 is recognized for its potent and broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as numerous fungal species. frontiersin.orguni-frankfurt.de In contrast, Xcn2 generally shows significantly reduced antibacterial and antifungal activities. uni-frankfurt.demdpi.com It is hypothesized that the conversion of the highly active Xcn1 to the less active Xcn2 serves as a self-protection mechanism for the producing organism. uni-frankfurt.de
Despite its lower antimicrobial potency, research has revealed that Xcn2 possesses other significant biological activities. Notably, Xcn2, but not Xcn1, has been shown to inhibit the pro-inflammatory activation of endothelial cells. uni-frankfurt.de This includes downregulating the expression of cell adhesion molecules and blocking key steps in the NF-κB signaling pathway. uni-frankfurt.denih.gov
| Feature | Xenocoumacin 1 (Xcn1) | This compound (Xcn2) |
| Primary Role | Potent antimicrobial agent | Less active antimicrobial, potential self-protection molecule |
| Antimicrobial Activity | Strong and broad-spectrum against bacteria and fungi. frontiersin.orguni-frankfurt.demdpi.com | Significantly decreased antibacterial and no observed antifungal activity. uni-frankfurt.de |
| Anti-inflammatory Activity | Not observed to inhibit pro-inflammatory activation of endothelial cells. uni-frankfurt.de | Inhibits pro-inflammatory activation of endothelial cells by blocking NF-κB signaling. uni-frankfurt.denih.gov |
| Biosynthesis | Initial product of the xcn gene cluster. uni-frankfurt.demdpi.com | Converted from Xcn1 by the enzymes XcnM and XcnN. uni-frankfurt.demdpi.com |
Significance of this compound in Natural Product Research
The study of this compound holds considerable significance for natural product research. While initially overshadowed by the potent antimicrobial properties of Xcn1, recent investigations have unveiled unique and potentially valuable biological activities for Xcn2. Its ability to modulate inflammatory and angiogenic processes in mammalian cells, without exhibiting significant cytotoxicity, presents a promising avenue for further preclinical investigation. uni-frankfurt.deresearchgate.net Specifically, Xcn2 has been found to inhibit de novo protein synthesis in endothelial cells, which contributes to its anti-inflammatory and anti-angiogenic effects. uni-frankfurt.denih.govresearchgate.net This discovery highlights the importance of exploring the full range of biological activities of secondary metabolites, even those that appear less potent in initial antimicrobial screens. The distinct bioactivity profile of this compound underscores the chemical and functional diversity generated by microbial biosynthetic pathways and reinforces the value of natural products as a source of novel therapeutic leads. uni-frankfurt.de
Structure
2D Structure
3D Structure
Properties
CAS No. |
105688-00-4 |
|---|---|
Molecular Formula |
C21H30N2O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-3-pyrrolidin-2-ylpropanamide |
InChI |
InChI=1S/C21H30N2O6/c1-11(2)9-14(23-20(27)19(26)18(25)13-6-4-8-22-13)16-10-12-5-3-7-15(24)17(12)21(28)29-16/h3,5,7,11,13-14,16,18-19,22,24-26H,4,6,8-10H2,1-2H3,(H,23,27) |
InChI Key |
GJFFPZMEAWWELD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C3CCCN3)O)O |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C3CCCN3)O)O |
Synonyms |
xenocoumacin 2 |
Origin of Product |
United States |
Origin and Ecological Context
Producer Organisms: Xenorhabdus Species
Xenocoumacin 2 is a natural product synthesized by bacteria belonging to the genus Xenorhabdus. These Gram-negative bacteria are well-known for their mutualistic associations with entomopathogenic nematodes. nih.govresearchgate.netnih.govnih.govmdpi.com
Xenorhabdus nematophila is a primary producer of xenocoumacins, including Xenocoumacin 1 (Xcn1) and this compound (Xcn2). nih.govmdpi.comnih.govresearchgate.netuni-frankfurt.denih.govresearchgate.net Xcn1 is initially produced and subsequently converted into Xcn2, a process that serves as a detoxification mechanism for the producing bacterium to avoid self-toxicity. nih.govuni-frankfurt.denih.govresearchgate.net Research indicates that X. nematophila possesses a 14-gene cluster (xcnA-N) essential for xenocoumacin synthesis. nih.govresearchgate.netasm.org
Beyond X. nematophila, Xenorhabdus khoisanae has also been identified as a producer of this compound. researchgate.netnih.govnih.govfrontiersin.org Studies have confirmed the presence of the xenocoumacin biosynthetic gene cluster in the genome of X. khoisanae, correlating with the identification of this compound in its antimicrobial complex. researchgate.netnih.govnih.gov
Symbiotic Relationships with Entomopathogenic Nematodes
Xenorhabdus species, including those producing this compound, exist in an obligate mutualistic relationship with entomopathogenic nematodes (EPNs), primarily from the genus Steinernema. nih.govresearchgate.netnih.govnih.govmdpi.comasm.orgfrontiersin.orgresearchgate.netuliege.bed-nb.infofrontiersin.orgnih.gov
Xenorhabdus bacteria specifically associate with nematodes of the Steinernema genus, residing within a specialized intestinal receptacle of the nematode's infective juvenile (IJ) stage. nih.govnih.govmdpi.comasm.orgnih.govnih.gov For instance, X. nematophila forms a species-specific mutualistic partnership with Steinernema carpocapsae. mdpi.comasm.orgnih.gov While Xenorhabdus is linked to Steinernema, the genus Photorhabdus forms a similar symbiotic relationship with Heterorhabditis nematodes. uliege.befrontiersin.org
The symbiotic relationship between Xenorhabdus bacteria and EPNs is critical for their life cycle and interaction with insect hosts. The infective juvenile nematodes penetrate an insect host and release the Xenorhabdus bacteria into the insect's hemocoel (body cavity). nih.govresearchgate.netnih.govnih.govmdpi.comasm.orguliege.bed-nb.infonih.gov Once released, the bacteria rapidly multiply and produce a variety of bioactive compounds, including toxins and immunosuppressive agents, which overcome the insect's immune system and lead to its death, typically within 24 to 48 hours. nih.govnih.govmdpi.com The bacteria also secrete exoenzymes that degrade insect tissues, providing a nutrient source for both the bacteria and the nematodes to proliferate and complete their development. mdpi.com This process creates a protected environment within the insect cadaver, facilitating nematode reproduction and bacterial growth. nih.govuliege.be
Ecological Function of Xenocoumacins in Microbial Competition
Xenocoumacins, including this compound, serve a vital ecological function in microbial competition within the insect host environment. Upon release into the insect hemocoel, Xenorhabdus bacteria produce these antimicrobial compounds to establish a semi-exclusive environment. researchgate.netnih.govnih.gov This inhibition of other bacteria, yeasts, and molds prevents the putrefaction of the insect cadaver and ensures that resources are available primarily for the symbiotic nematode and bacterial populations. nih.govresearchgate.netnih.govnih.gov
While Xenocoumacin 1 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species, this compound is reported to be less active against bacteria and inactive against the fungal species tested. nih.govuni-frankfurt.deasm.org The conversion of the more active Xenocoumacin 1 to the less active this compound by the bacterium is a mechanism to mitigate self-toxicity, highlighting the importance of managing antimicrobial compound levels for the producer's survival. nih.govuni-frankfurt.denih.govresearchgate.net This strategic production and modification of xenocoumacins contribute significantly to the success of the Xenorhabdus-nematode complex in outcompeting other microorganisms within the insect host. asm.orgnih.govcore.ac.uk
Biosynthesis and Genetic Regulation of Xenocoumacin 2
Biosynthetic Gene Cluster Identification
The production of xenocoumacins is orchestrated by a well-defined gene cluster within the X. nematophila genome.
The biosynthesis of xenocoumacins is controlled by a 39 kb gene cluster consisting of 14 genes, designated xcnA through xcnN mdpi.comnih.govresearchgate.net. This cluster represents a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system nih.gov. Genetic analyses, including overlap RT-PCR and targeted gene inactivation studies, have been instrumental in identifying and characterizing this cluster nih.govresearchgate.net. Within this cluster, genes xcnA-L are specifically responsible for the initial biosynthesis of Xenocoumacin 1 (Xcn1) mdpi.comnih.govresearchgate.net.
The xcnA-xcnN biosynthetic gene cluster incorporates two nonribosomal peptide synthetases (NRPSs) mdpi.comnih.gov. These enzymes are encoded by the genes xcnA and xcnK nih.govacs.orgresearchgate.net. Experimental evidence from gene inactivation studies has demonstrated that the disruption of either xcnA or xcnK leads to the complete elimination of Xcn1 production, thereby confirming their critical role in the scaffold biosynthesis of xenocoumacins nih.govsecondarymetabolites.org.
In addition to NRPSs, the xcnA-xcnN gene cluster contains three polyketide synthases (PKSs) mdpi.comnih.gov. These PKS enzymes are encoded by the genes xcnF, xcnH, and xcnL nih.govacs.orgresearchgate.net. Similar to the NRPS genes, individual inactivation of xcnF, xcnH, or xcnL results in the cessation of Xcn1 production, highlighting their essential contribution to the biosynthetic pathway nih.govsecondarymetabolites.org. Furthermore, genes xcnB, xcnC, and xcnE within the cluster are predicted to be involved in the synthesis of hydroxymalonyl CoA, which serves as an extender unit for the PKS machinery nih.govacs.orgresearchgate.net.
Table 1: Key Genes and Their Roles in Xenocoumacin Biosynthesis
| Gene Name | Enzyme Type | Primary Role in Biosynthesis |
| xcnA | Nonribosomal Peptide Synthetase (NRPS) | Xcn1 scaffold biosynthesis nih.govacs.orgresearchgate.net |
| xcnK | Nonribosomal Peptide Synthetase (NRPS) | Xcn1 scaffold biosynthesis nih.govacs.orgresearchgate.net |
| xcnF | Polyketide Synthase (PKS) | Xcn1 scaffold biosynthesis nih.govacs.orgresearchgate.net |
| xcnH | Polyketide Synthase (PKS) | Xcn1 scaffold biosynthesis nih.govacs.orgresearchgate.net |
| xcnL | Polyketide Synthase (PKS) | Xcn1 scaffold biosynthesis nih.govacs.orgresearchgate.net |
| xcnB | Accessory Gene | Hydroxymalonyl CoA synthesis nih.govacs.orgresearchgate.net |
| xcnC | Accessory Gene | Hydroxymalonyl CoA synthesis nih.govacs.orgresearchgate.net |
| xcnE | Accessory Gene | Hydroxymalonyl CoA synthesis nih.govacs.orgresearchgate.net |
| xcnM | Saccharopine Dehydrogenase | Conversion of Xcn1 to Xcn2 nih.govnih.govresearchgate.netsecondarymetabolites.org |
| xcnN | Fatty Acid Desaturase | Conversion of Xcn1 to Xcn2 nih.govnih.govresearchgate.netsecondarymetabolites.org |
Precursor Relationship and Enzymatic Conversion
The biosynthesis of Xenocoumacin 2 is directly linked to Xenocoumacin 1 through a specific enzymatic conversion step.
Research findings indicate that Xenocoumacin 1 (Xcn1) is initially produced by X. nematophila and subsequently undergoes enzymatic conversion to form this compound (Xcn2) mdpi.comnih.gov. This conversion is a crucial biological mechanism for the bacterium, serving as a self-detoxification strategy nih.govnih.govnih.govresearchgate.netacs.org. Xcn1 exhibits potent antimicrobial activity, which, if accumulated in high concentrations, can become toxic to the producing bacterial cells nih.govnih.govacs.org. In contrast, Xcn2 demonstrates significantly reduced bioactivities compared to Xcn1, making its production a means for X. nematophila to mitigate self-toxicity mdpi.comnih.gov.
The conversion of Xcn1 into Xcn2 is catalyzed by specific enzymes encoded by the xcnM and xcnN genes, acting in a concerted manner mdpi.comnih.govnih.govresearchgate.netresearchgate.net. The xcnM gene encodes a protein that exhibits homology to saccharopine dehydrogenases nih.govnih.govresearchgate.netsecondarymetabolites.org. Concurrently, the xcnN gene encodes a protein homologous to fatty acid desaturase nih.govnih.govresearchgate.netsecondarymetabolites.org. The essential role of these genes in the conversion process has been confirmed through genetic studies; inactivation of both xcnM and xcnN genes abolishes the conversion of Xcn1 to Xcn2, leading to an accumulation of Xcn1 nih.gov. Furthermore, the transcription levels of these genes can be influenced by environmental factors. For instance, the addition of L-arabinose has been shown to increase the transcription level of the xcnM gene, resulting in a higher conversion rate from Xcn1 to Xcn2 and consequently an increased yield of Xcn2 mdpi.com. Conversely, an increase in the initial pH of the culture medium has been observed to decrease the expression of xcnM and xcnN, which in turn favors the production of Xcn1 nih.gov.
Self-Detoxification Mechanism via Xcn1 to Xcn2 Conversion
Xenorhabdus nematophila employs a self-detoxification mechanism by converting the more potent Xenocoumacin 1 (Xcn1) into the less active this compound (Xcn2) uni-frankfurt.deuni-frankfurt.deresearchgate.netnih.gov. This conversion is crucial for the bacterium's survival, as the accumulation of Xcn1 can be toxic to the producing cells researchgate.netnih.gov. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has confirmed that Xcn1 is produced first and subsequently converted to Xcn2 nih.govuni-frankfurt.de.
The genes xcnM and xcnN are essential for this conversion nih.govuni-frankfurt.de. XcnM is a saccharopine dehydrogenase-like enzyme, and XcnN is a desaturase, both of which are critical for this unusual transformation, involving the formation of a new type of pyrrolidine (B122466) ring uni-frankfurt.de. Inactivation of xcnM and xcnN eliminates the conversion of Xcn1 to Xcn2, leading to elevated Xcn1 production and a significant reduction in the viability of the xcnM strain, thereby supporting the role of this conversion in avoiding self-toxicity nih.govuni-frankfurt.de. This mechanism helps X. nematophila balance the production of Xcn1 for competitive advantage against other microbes while mitigating its own toxicity researchgate.net.
Table 1: Role of xcn Genes in Xenocoumacin Biosynthesis and Conversion
| Gene Cluster | Primary Function | Impact on Xcn1/Xcn2 | References |
| xcnA-L | Xcn1 Biosynthesis | Increased Xcn1 production when upregulated | mdpi.commdpi.comnih.gov |
| xcnMN | Xcn1 to Xcn2 Conversion | Essential for Xcn1 to Xcn2 conversion; Inactivation leads to elevated Xcn1 and reduced Xcn2; Reduced Xcn2 bioactivity | mdpi.comnih.govuni-frankfurt.deuni-frankfurt.de |
Regulation of Biosynthesis
The production of xenocoumacins is influenced by various environmental factors and regulatory proteins, allowing X. nematophila to adapt its secondary metabolite production to different conditions, such as those encountered within its nematode and insect hosts mdpi.commdpi.com.
Impact of Culture Conditions (e.g., pH)
Culture conditions, particularly pH, significantly impact the biosynthesis and antimicrobial activity of xenocoumacins nih.govresearchgate.netnih.gov. An alkaline pH environment has been found to be beneficial for the production of Xcn1 nih.govresearchgate.net. Specifically, increasing the initial pH leads to improved antimicrobial activity of X. nematophila researchgate.net. At pH 8.5, the levels of Xcn1 are significantly higher compared to pH 5.5 and 7.0 nih.govresearchgate.net. This is correlated with an increased expression of the xcnA-L genes, which are responsible for Xcn1 production, and a reduced expression of the xcnMN genes, which mediate the conversion of Xcn1 to Xcn2 nih.govresearchgate.net.
Table 2: Impact of pH on Xenocoumacin Production and Gene Expression
| Initial pH | Xcn1 Production | xcnA-L Expression | xcnMN Expression | ompR and cpxR Expression | References |
| 5.5 | Lower | Lower | Higher | Higher | nih.govresearchgate.net |
| 7.0 | Moderate | Moderate | Moderate | Moderate | nih.govresearchgate.net |
| 8.5 | Significantly Higher | Increased | Reduced | Decreased | nih.govresearchgate.net |
Regulatory Factors and Their Influence on Gene Expression
The biosynthesis of xenocoumacins is tightly regulated by a complex network of transcriptional regulatory factors.
OmpR, a global response regulator and part of the EnvZ/OmpR two-component system, plays a crucial role in regulating xenocoumacin biosynthesis mdpi.comresearchgate.net. OmpR negatively regulates the production of Xcn1 by negatively regulating the transcription of the xcnA-L genes, which are involved in Xcn1 biosynthesis mdpi.commdpi.comnih.govresearchgate.netacs.org. Conversely, OmpR positively regulates the expression of the xcnMN genes, which are responsible for the conversion of Xcn1 to Xcn2 mdpi.comnih.govuni-frankfurt.deresearchgate.net. Inactivation of ompR leads to increased Xcn1 levels and enhanced expression of xcnA-L, while Xcn2 levels and xcnMN expression are reduced nih.govuni-frankfurt.de. This suggests that OmpR-phosphate negatively regulates xcnA-L gene expression while positively regulating xcnMN expression nih.govuni-frankfurt.de.
Several other transcriptional regulatory factors also influence xenocoumacin biosynthesis:
CpxR: As a global response regulator, CpxR negatively regulates the production of Xcn1 mdpi.commdpi.comresearchgate.netnih.gov. Mutation of cpxR can significantly promote Xcn1 production, with levels being 3.07 times higher in a ΔcpxR mutant than in the wild type nih.gov. This is attributed to increased expression of xcnA-L genes and reduced expression of xcnMN genes in the ΔcpxR mutant nih.gov. CpxR, along with OmpR, is part of a two-component system (CpxA/CpxR) that responds to environmental changes like pH and osmolarity mdpi.com.
FliZ: This global regulatory protein positively regulates Xcn1 biosynthesis mdpi.commdpi.comresearchgate.net.
Hfq: Hfq is another positive regulator of Xcn1 production mdpi.comresearchgate.net.
Lrp: The leucine-responsive regulatory protein (Lrp) also positively regulates the production of Xcn1 mdpi.commdpi.comresearchgate.net. The expression of lrp, when induced from a tunable promoter, positively influences Xcn1 production asm.org.
Table 3: Influence of Regulatory Proteins on Xenocoumacin Biosynthesis
| Regulatory Protein | Regulation Type (on Xcn1) | Effect on xcnA-L | Effect on xcnMN | References |
| OmpR | Negative | Negative Regulation | Positive Regulation | mdpi.commdpi.comnih.govuni-frankfurt.deresearchgate.netacs.org |
| CpxR | Negative | Increased Expression | Reduced Expression | mdpi.commdpi.comresearchgate.netnih.gov |
| FliZ | Positive | - | - | mdpi.commdpi.comresearchgate.net |
| Hfq | Positive | - | - | mdpi.comresearchgate.net |
| Lrp | Positive | - | - | mdpi.commdpi.comresearchgate.netasm.org |
| LeuO | Negative | - | - | mdpi.commdpi.comresearchgate.net |
| LrhA | Negative | - | - | mdpi.comasm.org |
Strategies for Modulating Xenocoumacin Production
Due to the low yield of xenocoumacins, particularly Xcn1, in fermentation processes, various strategies have been explored to modulate their production for potential industrial applications mdpi.comnih.gov. These strategies primarily aim to increase Xcn1 yield, which in turn affects the availability of Xcn2 through the conversion mechanism.
Promoter Engineering: Replacing native promoters with stronger, inducible promoters (e.g., arabinose-inducible araBAD promoter) has been shown to significantly improve Xcn1 yield by upregulating biosynthesis-related genes mdpi.com. For instance, replacing the native promoter of xcnA with PBAD increased Xcn1 yield by 3.4 to 3.6-fold mdpi.com.
Blocking Degradation Pathways: Strategies involving the blocking of degradation pathways, such as the Xcn1 to Xcn2 conversion, are crucial for enhancing Xcn1 accumulation researchgate.net. Inactivation of xcnM and xcnN genes, which are responsible for this conversion, leads to elevated Xcn1 production nih.govuni-frankfurt.de.
In Situ Product Removal (ISPR): This technique involves the immediate separation of the product from the producing cells, which can minimize product degradation and reduce cellular toxicity caused by product accumulation mdpi.comnih.govacs.org. Using macroporous resin X-5, for example, improved Xcn1 yield and protected it from conversion to Xcn2 nih.govacs.org. This method can increase Xcn1 yield by 1.7-fold to 4.7-fold depending on the duration acs.org.
Optimization of Culture Conditions: Adjusting environmental parameters like pH can significantly enhance xenocoumacin production nih.govresearchgate.netresearchgate.net. Optimizing medium components and fermentation conditions (e.g., temperature, inoculum size, agitation rate) also contributes to higher yields researchgate.netresearchgate.net. For example, an initial pH of 8.5 is beneficial for Xcn1 production nih.govresearchgate.net.
Deletion of Competing Biosynthetic Gene Clusters: Eliminating pathways that produce competing metabolites can redirect resources towards xenocoumacin biosynthesis, thereby increasing their yield researchgate.net.
Manipulation of Regulatory Factors: Modulating the expression or activity of global regulators like OmpR, CpxR, FliZ, Hfq, and Lrp can be used to fine-tune xenocoumacin production mdpi.commdpi.comresearchgate.netnih.gov. For instance, deleting or silencing negative regulatory factors like CpxR and OmpR can increase Xcn1 yield mdpi.comresearchgate.netnih.gov.
Promoter Engineering Approaches
Promoter engineering is a metabolic strategy employed to enhance the production of secondary metabolites by replacing native promoters with stronger constitutive or inducible promoters. This approach aims to increase the transcription levels of genes within the biosynthetic pathway, thereby boosting product yield. mdpi.comacs.org
In the context of xenocoumacin production, studies have focused on improving Xcn1 yield, which directly impacts the availability of the precursor for Xcn2. For instance, replacing the native promoter of xcnA (a gene essential for Xcn1 biosynthesis) with the arabinose-inducible P_BAD promoter in Xenorhabdus nematophila CB6 significantly increased Xcn1 fermentation yield. mdpi.comacs.org
The following table illustrates the impact of P_BAD promoter replacement on Xcn1 yield:
| Promoter / Inducer Concentration | Xcn1 Yield (mg/L) | Fold Increase (vs. Wildtype) |
| Wildtype | 68.5 | 1.0 |
| P_BAD (0.5% L-arabinose) | 249.7 | 3.6 |
| P_BAD (1.0% L-arabinose) | 234.9 | 3.4 |
Data derived from research on Xenorhabdus nematophila CB6. mdpi.com
It has been observed that higher concentrations of L-arabinose, while initially boosting Xcn1 production, can also lead to increased transcription levels of the xcnM gene. mdpi.com This upregulation of xcnM facilitates a higher conversion rate of Xcn1 to Xcn2, consequently increasing Xcn2 yield. This highlights how promoter engineering, even when targeting the precursor, can directly influence the final product, this compound.
In Situ Product Removal (ISPR) Techniques
In Situ Product Removal (ISPR) is a well-established technique designed to continuously remove a desired product from the fermentation broth as it is produced. This strategy is particularly valuable for compounds that are toxic to the producing organism or prone to degradation within the fermentation environment. nih.gov For xenocoumacins, ISPR primarily aims to enhance Xcn1 yield by preventing its enzymatic conversion to Xcn2 and mitigating its self-toxicity to X. nematophila. mdpi.comnih.gov
Research findings demonstrate the effectiveness of ISPR using resin X-5:
| Fermentation Condition | Xcn1 Yield (μg/mL, 3 days) | Xcn1 Yield (μg/mL, 10 days) | Notes |
| Routine Fermentation | 42.5 | 12.9 | Lower yield due to conversion and self-toxicity. nih.gov |
| ISPR with Resin X-5 | 73.8 (1.7-fold increase) | 60.3 (4.7-fold increase) | Reduced Xcn1 conversion to Xcn2 by 68%. nih.gov |
Data derived from research on Xenorhabdus nematophila CB6. nih.gov
Beyond physical removal, ISPR with resin X-5 has been shown to influence gene regulation, leading to the upregulation of biosynthesis-related genes for Xcn1, such as xcnA, xcnK, xcnF, and xcnH, by 3.7 to 10.3 times. This transcriptional boost, combined with the physical removal of Xcn1, contributes to sustained production and implicitly impacts the dynamics of Xcn2 formation by controlling the availability of its precursor.
Molecular and Cellular Mechanisms of Action of Xenocoumacin 2
Inhibition of De Novo Protein Biosynthesis
A key discovery in understanding the bioactivity of Xenocoumacin 2 is its ability to inhibit de novo protein synthesis in endothelial cells. researchgate.netnih.gov This fundamental action is the linchpin for many of its observed anti-inflammatory and anti-angiogenic effects. By interfering with the production of new proteins, Xcn2 effectively reduces the cellular levels of key regulatory molecules, especially those with a short half-life. researchgate.netresearchgate.net
Downregulation of Short-Lived Receptor Proteins
The inhibition of protein synthesis by this compound leads to a significant reduction in the levels of short-lived receptor proteins. researchgate.netresearchgate.net These receptors are critical for initiating cellular responses to external stimuli. Because these proteins are naturally turned over at a high rate, a blockade of their synthesis rapidly depletes their cellular concentration. This depletion, in turn, dampens the cell's ability to respond to signaling molecules that are crucial for processes like inflammation and angiogenesis. researchgate.netnih.gov
Impact on Receptors Mediating Inflammatory and Angiogenic Signaling
This compound's impact on protein synthesis directly affects receptors that are pivotal in mediating inflammatory and angiogenic signaling. researchgate.netnih.gov For instance, the levels of receptors for tumor necrosis factor (TNF) and vascular endothelial growth factor (VEGF) are reduced following treatment with Xcn2. researchgate.netresearchgate.net By downregulating these critical receptors, Xcn2 effectively blunts the cellular response to pro-inflammatory and pro-angiogenic cues. researchgate.netresearchgate.net
Anti-Inflammatory Cellular Mechanisms
This compound exhibits potent anti-inflammatory effects through several distinct cellular mechanisms, primarily targeting endothelial cells and their interaction with leukocytes. researchgate.netuni-frankfurt.de
Inhibition of Endothelial Cell Activation
A central aspect of inflammation is the activation of endothelial cells, which line the interior surface of blood vessels. This compound has been shown to inhibit this pro-inflammatory activation. researchgate.netuni-frankfurt.de This inhibition prevents the endothelium from transitioning into a state that promotes the recruitment and attachment of leukocytes, a critical step in the inflammatory cascade. uni-frankfurt.deresearchgate.net
Downregulation of Cell Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)
To facilitate the adhesion and migration of leukocytes to a site of inflammation, endothelial cells express a variety of cell adhesion molecules (CAMs) on their surface. This compound has been demonstrated to downregulate the expression of key CAMs, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. researchgate.netuni-frankfurt.de This reduction in CAMs on the endothelial cell surface diminishes the interaction between endothelial cells and leukocytes. researchgate.netuni-frankfurt.de
Research has shown that Xcn2 significantly inhibits the tumor necrosis factor (TNF)-induced surface protein levels of ICAM-1, VCAM-1, and E-selectin in human umbilical vein endothelial cells (HUVECs), with effects observed at concentrations as low as 100 nM. uni-frankfurt.de The total protein levels of these adhesion molecules were also reduced starting at a concentration of 300 nM. uni-frankfurt.de
Table 1: Effect of this compound on the Expression of Endothelial Cell Adhesion Molecules
| Adhesion Molecule | Effect of Xcn2 | Effective Concentration | Cell Type | Inducing Agent |
|---|---|---|---|---|
| ICAM-1 | Downregulation | ≥ 100 nM (surface protein), ≥ 300 nM (total protein) | HUVEC | TNF |
| VCAM-1 | Downregulation | ≥ 100 nM (surface protein), ≥ 300 nM (total protein) | HUVEC | TNF |
| E-selectin | Downregulation | ≥ 100 nM (surface protein), ≥ 300 nM (total protein) | HUVEC | TNF |
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and cell adhesion molecules. mdpi.comnih.gov this compound has been found to modulate this critical pathway. researchgate.netuni-frankfurt.de It blocks key steps in the activation of NF-κB, including the nuclear translocation of the p65 subunit and the activation of the inhibitor of κBα (IκBα) and IκB kinase β (IKKβ). researchgate.netnih.gov By inhibiting the NF-κB pathway, Xcn2 effectively suppresses the expression of a wide array of inflammatory mediators. researchgate.net
Inhibition of NF-κB p65 Nuclear Translocation
A pivotal step in the activation of the NF-κB pathway is the translocation of the p65 subunit from the cytoplasm into the nucleus, where it initiates the transcription of pro-inflammatory genes. Research has shown that this compound effectively blocks this process. nih.govresearchgate.net In studies involving human endothelial cells, treatment with this compound was found to inhibit the nuclear translocation of the NF-κB p65 subunit. uni-frankfurt.deresearchgate.net This inhibitory action prevents the activation of downstream inflammatory genes, representing a key aspect of this compound's anti-inflammatory effects. researchgate.net
Inhibition of IκBα and IKKβ Activation
The translocation of NF-κB p65 is preceded by a cascade of signaling events, primarily the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This process is initiated by the activation of the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ. researchgate.netresearcher.life this compound has been demonstrated to interfere with these upstream events. nih.govuni-frankfurt.de
Studies have specifically shown that this compound treatment inhibits the activation of both IκBα and IKKβ. uni-frankfurt.deresearchgate.netresearchgate.net By preventing the phosphorylation of these key signaling molecules, this compound effectively halts the degradation of IκBα, which in turn keeps NF-κB p65 sequestered in the cytoplasm, thereby blocking the inflammatory cascade. nih.govresearchgate.net
Regulation of Pro-Inflammatory Mediators in Macrophages
The anti-inflammatory properties of this compound extend to its ability to regulate the production of key pro-inflammatory mediators in macrophages. nih.govresearchgate.net When activated, macrophages release a variety of substances that promote inflammation, including nitric oxide (NO). researchgate.net
Suppression of Inducible NO Synthase (iNOS) Expression
The production of high levels of nitric oxide during an inflammatory response is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is tightly regulated and is often used as a marker for pro-inflammatory activation. nih.gov Research findings indicate that this compound suppresses the expression of iNOS in activated macrophages. nih.govresearchgate.net This suppression of iNOS protein levels is a direct mechanism through which this compound curtails nitric oxide production. uni-frankfurt.deresearchgate.netresearchgate.net
| Effect of this compound on Macrophages | Finding | Reference |
| Nitric Oxide (NO) Production | Reduced NO release in activated macrophages. | uni-frankfurt.deresearchgate.netresearchgate.net |
| iNOS Expression | Reduced expression of inducible NO synthase (iNOS). | nih.govresearchgate.net |
Anti-Angiogenic Cellular Mechanisms
Beyond its anti-inflammatory effects, this compound also exhibits anti-angiogenic properties, interfering with the processes that lead to the formation of new blood vessels. nih.govuni-frankfurt.de These activities are primarily observed through its effects on endothelial cells, which are the fundamental building blocks of blood vessels. nih.govresearchgate.net A key mechanism underlying these effects is the inhibition of de novo protein synthesis in endothelial cells by this compound. nih.govuni-frankfurt.deresearchgate.net
Inhibition of Endothelial Cell Proliferation
The proliferation of endothelial cells is a critical step in angiogenesis. This compound has been found to effectively hinder this process. nih.govresearchgate.net In studies using human umbilical vein endothelial cells (HUVECs), this compound demonstrated a clear inhibitory effect on cell proliferation. uni-frankfurt.deresearchgate.net This action helps to prevent the expansion of the endothelial cell population required for the formation of new vascular networks. nih.gov
| Anti-Angiogenic Activity of this compound | Observed Effect | Cell Type | Reference |
| Endothelial Cell Proliferation | Effectively decreased proliferation. | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govuni-frankfurt.deresearchgate.net |
Disruption of Undirected and Chemotactic Migration
This compound has been identified as a potent inhibitor of both undirected and directed endothelial cell migration, crucial processes in the formation of new blood vessels (angiogenesis). Research has demonstrated that this compound effectively hinders the migratory capabilities of Human Umbilical Vein Endothelial Cells (HUVECs). uni-frankfurt.denih.govresearchgate.net
In undirected migration assays, often assessed using a scratch or wound healing model, this compound has been shown to impede the ability of HUVECs to close the gap. researchgate.net This indicates a disruption in the intrinsic migratory machinery of the cells.
Furthermore, this compound significantly impairs chemotactic migration, which is the directed movement of cells along a chemical gradient. In assays where a chemoattractant, such as a serum gradient, is used to stimulate cell movement, this compound has been observed to reduce the directional migration of HUVECs. orcid.org For instance, in a µ-Slide chemotaxis chamber, the movement of HUVECs towards a serum gradient was notably impeded in the presence of 3000 nM this compound over a 20-hour observation period. orcid.org This suggests that this compound interferes with the signaling pathways that govern directed cell motility in response to angiogenic cues.
Detailed Research Findings on Migration Inhibition
| Assay Type | Cell Line | Compound Concentration | Observed Effect | Reference |
| Undirected Migration (Scratch Assay) | HUVEC | Not specified | Hindered migration | researchgate.net |
| Chemotactic Migration (µ-Slide) | HUVEC | 3000 nM | Impeded directed migration towards a serum gradient | orcid.org |
Suppression of Sprouting and Network/Tube Formation in Endothelial Cells
Beyond its effects on individual cell migration, this compound demonstrates significant inhibitory activity against the later stages of angiogenesis, specifically endothelial cell sprouting and the formation of capillary-like networks. uni-frankfurt.denih.govresearchgate.net These processes are fundamental to the development of a functional vascular network.
In vitro studies using endothelial cell spheroid sprouting assays have shown that this compound effectively curtails the outgrowth of endothelial sprouts. researchgate.net This indicates an interference with the complex cellular interactions and morphological changes required for the initiation of new vessel branches.
Moreover, this compound has a pronounced inhibitory effect on the ability of endothelial cells, such as HUVECs, to form interconnected, tube-like structures when cultured on a basement membrane matrix like Matrigel. uni-frankfurt.deresearchgate.net This process, known as tube formation, mimics the final steps of in vivo angiogenesis. Research has shown that the total length of the tubes formed by HUVECs is significantly reduced in the presence of this compound. The inhibitory effect on total tube length has been observed to begin at a concentration of 100 nM and remains consistently effective at concentrations between 300 and 3000 nM. researchgate.net
Detailed Research Findings on Tube Formation Inhibition
| Assay Type | Cell Line | Compound Concentration | Observed Effect on Tube Formation | Reference |
| Tube Formation Assay | HUVEC | 100 nM | Onset of reduction in total tube length | researchgate.net |
| Tube Formation Assay | HUVEC | 300-3000 nM | Consistent reduction in total tube length | researchgate.net |
Cytotoxic Effects at the Cellular Level
Induction of Apoptosis in Select Human Cancer Cell Lines
This compound has been demonstrated to possess significant cytotoxic potential, primarily through the induction of apoptosis, or programmed cell death, in specific human cancer cell lines. uni-muenchen.de This pro-apoptotic activity suggests a potential therapeutic application in oncology.
Research has identified this compound as a potent inducer of apoptosis in the human ovarian cancer cell line, SKOV-3. uni-muenchen.de The cytotoxic efficacy of this compound against these cells was quantified by determining its half-maximal inhibitory concentration (IC50). In one study, the IC50 value for this compound in SKOV-3 cells was determined to be between 0.9 and 1.0 µM after a 96-hour treatment period. uni-muenchen.de
The mechanism underlying this apoptosis induction involves the activation of key effector molecules in the apoptotic cascade. Studies have indicated a time-dependent activation of caspases, which are proteases that execute the apoptotic program. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed in SKOV-3 cells following treatment with this compound, pointing to the involvement of both intrinsic and extrinsic apoptotic pathways. uni-muenchen.de
Cytotoxicity of this compound
| Cell Line | IC50 Value (96h) | Mechanism | Activated Caspases | Reference |
| SKOV-3 (Human Ovarian Cancer) | 0.9 - 1.0 µM | Induction of Apoptosis | Caspase-3, -8, -9 | uni-muenchen.de |
Postulated Inhibition of Microtubule Assembly and Mitotic Arrest
The cytotoxic effects of this compound are postulated to stem from its interference with the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. uni-muenchen.de It is hypothesized that this compound inhibits the polymerization of microtubules, which can lead to a halt in the cell cycle, specifically during mitosis. uni-muenchen.de
This hypothesis is based in part on the known mechanism of other structurally related isocoumarin (B1212949) compounds. For instance, the compound 185322 has been shown to cause a rapid decrease in tubulin assembly, leading to apoptosis. uni-muenchen.de Given the structural similarities, it is suggested that this compound may share this mechanism of action. uni-muenchen.de
The inhibition of microtubule assembly typically results in a mitotic arrest, where cells are unable to properly form the mitotic spindle and segregate their chromosomes, ultimately triggering apoptosis. uni-muenchen.de While direct experimental visualization of this compound's effect on microtubule polymerization is a subject for further investigation, the existing evidence strongly suggests this as a plausible mechanism for its observed cytotoxic and pro-apoptotic activities in cancer cells.
Biological Activities of Xenocoumacin 2
Antimicrobial Activity Profile
The antimicrobial characteristics of Xenocoumacin 2 are notably subdued when compared to Xenocoumacin 1. Research indicates that while Xenocoumacin 1 has broad-spectrum activity, this compound is significantly less active against both bacteria and fungi. uni-frankfurt.deresearchgate.netresearchgate.net
This compound demonstrates antibacterial properties, though it is consistently reported to be less potent than Xenocoumacin 1. uni-frankfurt.deresearchgate.net Both compounds were originally isolated as antibiotics, but their efficacy against various bacterial strains differs significantly. nih.gov While Xenocoumacin 1 shows strong inhibition against a range of Gram-positive and Gram-negative bacteria, this compound's activity is markedly reduced. uni-frankfurt.deresearchgate.net This lesser activity is a result of its structural conversion from Xenocoumacin 1, a process that protects the host bacterium from the potent effects of the parent compound. uiowa.edu
Table 1: Comparative Antibacterial Activity Profile
| Compound | Relative Activity vs. Bacteria | Source |
| Xenocoumacin 1 | Broad and potent activity against Gram-positive and Gram-negative bacteria. | uni-frankfurt.deresearchgate.net |
| This compound | Less active against bacteria compared to Xenocoumacin 1. | uni-frankfurt.deresearchgate.netresearchgate.net |
A defining feature of this compound's bioactivity profile is its lack of significant antifungal effects. asm.org In stark contrast, Xenocoumacin 1 exhibits potent activity against numerous fungal and oomycete species. mdpi.comresearchgate.net Studies have consistently shown that this compound has no activity against the fungal species examined in various research projects or that its bioactivities are significantly decreased. uni-frankfurt.deresearchgate.netresearchgate.net This functional difference is a key outcome of the enzymatic conversion within Xenorhabdus nematophila, which transforms the potent antifungal Xenocoumacin 1 into the less active this compound. uiowa.eduasm.org While a very early report from 1991 mentioned antifungal activity for compound 2, subsequent comparative studies have clarified that it lacks the potent and broad-spectrum antifungal action characteristic of Xenocoumacin 1. uni-frankfurt.denih.govresearchgate.netasm.org
Anti-Ulcer Activity in Animal Models (e.g., Stress-Induced Gastric Ulcers in Rats)
Despite its diminished antimicrobial prowess, this compound has demonstrated significant and potent anti-ulcer activity. nih.gov Research involving animal models has shown that both Xenocoumacin 1 and this compound are effective in reducing stress-induced gastric ulcers in rats when administered orally. uni-frankfurt.denih.govresearchgate.net
A noteworthy finding from these studies is that this compound exhibits a better or more potent anti-ulcer activity than Xenocoumacin 1. uni-frankfurt.deresearchgate.netresearchgate.net This suggests a specialized gastroprotective role for this compound that is independent of the strong antimicrobial properties of its precursor.
Table 2: Comparative Anti-Ulcer Activity in Rat Models
| Compound | Efficacy Against Stress-Induced Gastric Ulcers | Source |
| Xenocoumacin 1 | Potent anti-ulcer activity. | nih.govresearchgate.net |
| This compound | Potent anti-ulcer activity, observed to be better than Xenocoumacin 1. | uni-frankfurt.deresearchgate.netresearchgate.net |
Research Methodologies and Approaches for Xenocoumacin 2 Studies
Isolation and Purification Techniques
The initial steps in studying Xenocoumacin 2 involve separating it from the complex mixture of compounds present in the bacterial fermentation broth. This process requires a multi-step approach to achieve a pure sample.
The journey to isolate this compound begins with the cultivation of Xenorhabdus nematophila in a suitable liquid medium. After a specific incubation period, typically around 72 hours, the fermentation broth is processed to separate the bacterial cells from the supernatant which contains the desired metabolite. nih.gov The standard procedure involves centrifugation at high speeds (e.g., 12,000 x g) to pellet the cells. nih.gov The resulting cell-free supernatant is the primary source for the extraction of this compound. nih.gov
Following centrifugation, solvent extraction is a commonly employed method. Ethyl acetate (B1210297) is frequently used to vigorously extract the bioactive compounds from the supernatant. nih.gov This process is typically repeated multiple times to ensure maximum recovery of the target molecule. The organic layers are then combined and dried, often using a rotary evaporator, to yield a crude extract containing this compound and other metabolites. nih.gov
To enhance the recovery and concentration of this compound from the fermentation broth, adsorbent resins are often utilized. Macroporous resins such as Amberlite XAD-16 or Resin X-5 can be added directly to the culture medium during fermentation, a technique known as in situ product removal (ISPR). nih.govfrontiersin.org These resins adsorb the secondary metabolites, including this compound, preventing their degradation and facilitating easier extraction. nih.gov After fermentation, the resin beads are separated and the adsorbed compounds are eluted using a solvent like methanol. nih.gov
The purification of this compound from the crude extract is achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a central method for both purification and analysis. researchgate.net A common approach involves using a C18 column with a gradient elution system, often comprising acetonitrile (B52724) and water, sometimes with the addition of formic acid to improve peak shape. nih.govnih.gov In some instances, other chromatographic methods like silica (B1680970) gel column chromatography and Sephadex chromatography are used for preliminary fractionation of the crude extract before the final HPLC purification step. mdpi.com
| Technique | Purpose | Typical Parameters/Reagents | Reference(s) |
| Centrifugation | Separation of bacterial cells from supernatant | 12,000 x g for 20 minutes at 4°C | nih.gov |
| Solvent Extraction | Extraction of crude bioactive compounds | Ethyl acetate | nih.gov |
| In Situ Product Removal (ISPR) | Adsorption and concentration of metabolites | Amberlite XAD-16 or Resin X-5 | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | C18 column; Acetonitrile/water gradient | nih.govnih.govresearchgate.net |
Analytical Techniques for Structural Elucidation and Profiling
Once a purified sample of this compound is obtained, a suite of analytical methods is used to confirm its identity, elucidate its structure, and quantify its presence in various samples.
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool in the study of this compound. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) allows for the rapid and sensitive detection of the compound in complex mixtures. secondarymetabolites.org For the determination of this compound, the molecular ion is monitored. In positive ion mode, this corresponds to an m/z (mass-to-charge ratio) of [M+H]⁺ 407.3. nih.govfrontiersin.org
Tandem mass spectrometry (MS/MS) is employed for structural confirmation. By selecting the precursor ion of this compound (m/z 407.2) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. frontiersin.org High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which further confirms the elemental composition of the molecule and its fragments. frontiersin.org Analysis of the MS/MS spectrum of this compound has revealed fragment ions that correspond to its known structural components, which include arginine and leucine (B10760876) residues linked to a benzopyran-1-one core. nih.govfrontiersin.org
| Technique | Application | Key Finding/Parameter | Reference(s) |
| UPLC-MS | Detection and Profiling | Identification of a compound with m/z = 407.2 | frontiersin.orgsecondarymetabolites.org |
| MS/MS (Tandem MS) | Structural Confirmation | Fragmentation analysis of the precursor ion | nih.govfrontiersin.org |
| HR-MS | Accurate Mass Measurement | Confirms elemental composition of the molecule and fragments | frontiersin.org |
While mass spectrometry provides crucial information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure of a compound. Although detailed, specific NMR data for this compound is not extensively published in all sources, the use of 1H NMR and 13C NMR is a standard and essential technique for the structural identification of novel natural products, including those isolated from Xenorhabdus species. mdpi.com These techniques provide information on the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.
Genetic and Molecular Biology Approaches
Understanding the biosynthesis of this compound requires the use of genetic and molecular biology tools to investigate the genes and pathways responsible for its production.
Research has identified a 34-kb biosynthetic gene cluster (BGC) in Xenorhabdus nematophila that is responsible for the production of xenocoumacins. nih.gov This cluster, designated xcn, contains 14 genes (xcnA–xcnN). nih.gov The core of this BGC is composed of genes encoding two nonribosomal peptide synthetases (NRPSs) and three polyketide synthases (PKSs), which are large multi-domain enzymes that assemble the peptide and polyketide portions of the molecule, respectively. nih.gov
To study the function of these genes and their regulation, various molecular techniques are employed. Gene knockout studies, where specific genes within the xcn cluster are inactivated, have been instrumental in confirming their role in xenocoumacin biosynthesis. nih.gov For instance, the inactivation of NRPS and PKS genes abolishes the production of these compounds. nih.gov
Furthermore, techniques such as Reverse Transcriptase PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) are used to analyze the expression levels of the xcn genes under different culture conditions, such as varying pH. nih.gov These studies have revealed that environmental factors can significantly influence the transcription of the biosynthetic genes, thereby affecting the yield of this compound. nih.gov For example, alkaline pH conditions have been shown to increase the expression of genes responsible for the synthesis of Xenocoumacin 1 (xcnA-L) while reducing the expression of genes (xcnMN) that convert it to this compound. nih.gov The relative expression levels in these experiments are often calculated using the 2-ΔΔCt method. mdpi.com
| Approach | Description | Key Findings | Reference(s) |
| Gene Cluster Identification | Identification and annotation of the xcnA–xcnN biosynthetic gene cluster. | The 34-kb cluster contains 14 genes, including NRPS and PKS genes. | nih.gov |
| Gene Knockout Mutants | Inactivation of specific genes within the xcn cluster. | Confirmed the essential role of genes like xcnA, xcnK, xcnF, xcnH, and xcnL in production. | nih.gov |
| RT-PCR / qRT-PCR | Analysis of gene expression levels. | Demonstrated the influence of environmental factors like pH on the transcription of xcn genes. | nih.govmdpi.com |
Genome Mining and Biosynthetic Gene Cluster Analysis (e.g., antiSMASH)
The production of Xenocoumacin 1 and 2 by Xenorhabdus nematophila is orchestrated by a 34-kb biosynthetic gene cluster (BGC) designated xcnA–N. nih.gov The identification of this BGC was a crucial step in understanding the biosynthesis of these compounds. Computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) have been instrumental in genome mining efforts to identify BGCs for various natural products, including xenocoumacins, in different bacterial species. frontiersin.org For instance, analysis of the Xenorhabdus khoisanae J194 genome using antiSMASH identified 17 known BGCs, including the one responsible for xenocoumacin production. frontiersin.org
The xcn gene cluster comprises 14 genes that encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with accessory enzymes. nih.gov Specifically, the synthesis of Xenocoumacin 1 involves two NRPS genes (xcnA and xcnK), three PKS genes (xcnF, xcnH, and xcnL), and several accessory genes (xcnBCDE) involved in the biosynthesis of the hydroxymalonyl-ACP extender unit. nih.gov this compound is subsequently derived from Xenocoumacin 1 through the action of the gene products of xcnM and xcnN. nih.govnih.gov
Table 1: Genes within the Xenocoumacin Biosynthetic Gene Cluster and their Functions
| Gene | Encoded Protein/Enzyme | Function in Xenocoumacin Biosynthesis |
| xcnA-L | NRPS and PKS enzymes | Synthesis of the Xenocoumacin 1 backbone |
| xcnM | Homologous to saccharopine dehydrogenases | Conversion of Xenocoumacin 1 to this compound |
| xcnN | Homologous to fatty acid desaturases | Conversion of Xenocoumacin 1 to this compound |
Gene Inactivation and Deletion Studies
To functionally characterize the genes within the xcn cluster, gene inactivation and deletion studies have been performed. These studies involve creating targeted mutations in specific genes to observe the resulting phenotype, particularly the production of xenocoumacins. For example, individual inactivation of the NRPS genes (xcnA, xcnK) and PKS genes (xcnF, xcnH, xcnL) was shown to abolish the production of Xenocoumacin 1. nih.gov
Furthermore, inactivation of the xcnM and xcnN genes resulted in the elimination of this compound production and a concurrent accumulation of Xenocoumacin 1. nih.gov This finding provided direct evidence for the role of XcnM and XcnN in the conversion of Xenocoumacin 1 to this compound. nih.gov Interestingly, the strain with an inactivated xcnM gene exhibited a 20-fold reduction in viability, suggesting that the conversion of the more potent Xenocoumacin 1 to the less active this compound serves as a self-detoxification mechanism for the producing organism. nih.govnih.gov
Transcriptional Analysis (e.g., Overlap RT-PCR, qRT-PCR)
Transcriptional analysis techniques such as Reverse Transcriptase PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) have been employed to study the expression of the xcn genes under different conditions. Overlap RT-PCR analysis of the xcn gene cluster identified six major transcripts, providing insights into the operon structure of these genes. nih.gov
Studies have also investigated the regulation of xenocoumacin biosynthesis by environmental factors like pH. Using RT-PCR and qRT-PCR, it was demonstrated that an alkaline pH environment enhances the expression of the xcnA-L genes, which are responsible for Xenocoumacin 1 synthesis, while concurrently decreasing the expression of xcnM and xcnN, the genes required for the conversion to this compound. nih.govnih.gov This differential regulation leads to higher production of Xenocoumacin 1 under alkaline conditions. nih.gov These studies have also implicated regulatory proteins such as OmpR in the control of xcn gene expression. nih.gov
In Vitro and Cellular Assay Systems
A variety of in vitro and cellular assays have been utilized to investigate the biological activities of this compound, particularly its effects on mammalian cells in the context of inflammation and angiogenesis.
Cell Viability and Metabolic Activity Assays
A critical initial step in evaluating the pharmacological potential of any compound is to assess its cytotoxicity. The effects of this compound on the viability of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), have been investigated using multiple assays. researchgate.net The CellTiter-Blue® cell viability assay, which measures the metabolic activity of cells, has been used to quantify cellular health. researchgate.net Additionally, lactate (B86563) dehydrogenase (LDH) release assays, which measure the integrity of the cell membrane, and flow cytometry with propidium (B1200493) iodide (PI) staining to quantify apoptotic (sub-diploid) cells, have been employed. researchgate.net These studies have shown that this compound does not significantly impair the viability of primary endothelial cells at concentrations where it exhibits biological activity. researchgate.netnih.gov
Table 2: Assays Used to Evaluate the Effect of this compound on Cell Viability
| Assay | Principle | Endpoint Measured |
| CellTiter-Blue® | Conversion of a resazurin-based dye by metabolically active cells | Fluorescence, indicating metabolic activity |
| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells | Colorimetric change, indicating loss of membrane integrity |
| Propidium Iodide (PI) Staining | Intercalation of PI into the DNA of cells with compromised membranes | Fluorescence, quantifying apoptotic or necrotic cells |
Functional Assays for Inflammation (e.g., Leukocyte Adhesion)
The anti-inflammatory properties of this compound have been demonstrated through functional assays that model key steps in the inflammatory process. A crucial event in inflammation is the adhesion of leukocytes to the vascular endothelium. This compound has been shown to diminish the interaction between endothelial cells and leukocytes. nih.gov In these assays, a monolayer of endothelial cells is activated with pro-inflammatory stimuli such as tumor necrosis factor (TNF) or interleukin-1β (IL-1β). researchgate.net Fluorescently labeled leukocytes, such as the human monocytic cell line THP-1, are then added, and their adhesion to the endothelial monolayer is quantified. researchgate.net These experiments have been conducted under both static and flow conditions to mimic the physiological environment of blood vessels. researchgate.netresearchgate.net Results have consistently shown that this compound reduces the adhesion of leukocytes to activated endothelial cells. researchgate.net
Biochemical Assays for Signaling Pathway Analysis (e.g., NF-κB activation, protein phosphorylation)
To delve into the molecular mechanisms underlying its anti-inflammatory effects, biochemical assays have been used to examine the impact of this compound on key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been found to block critical steps in NF-κB activation. nih.gov This includes inhibiting the nuclear translocation of the p65 subunit of NF-κB, a key event in its activation. researchgate.netnih.gov
Furthermore, the effect of this compound on the phosphorylation status of upstream signaling components has been investigated. Phosphorylation is a key mechanism for activating signaling proteins. This compound has been shown to inhibit the phosphorylation of the inhibitor of κBα (IκBα) and the IκB kinase β (IKKβ). researchgate.netnih.gov The activation of the IKK complex, which includes IKKα and IKKβ, is a crucial step that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. nih.govmdpi.com By inhibiting the phosphorylation of these key kinases, this compound effectively dampens the inflammatory response mediated by the NF-κB pathway. nih.gov
Quantitative Assays for Pro-Inflammatory Mediators
The anti-inflammatory properties of this compound have been investigated using various quantitative assays that measure the production of key pro-inflammatory mediators. These studies often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then assessing the impact of this compound on the subsequent inflammatory response.
A key mediator studied is nitric oxide (NO), a signaling molecule involved in inflammation. The Griess assay is a common method used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants. In studies involving the murine macrophage cell line RAW264.7, treatment with this compound has been shown to reduce LPS-induced NO production. researchgate.net This inhibition is often accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net The levels of iNOS protein and mRNA are typically measured using Western blotting and quantitative real-time polymerase chain reaction (qRT-PCR), respectively. researchgate.net
Another important class of pro-inflammatory mediators are prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). The production of PGE2 is often quantified using enzyme-linked immunosorbent assays (ELISAs). However, studies have shown that this compound does not significantly affect the LPS-induced levels of PGE2 or the expression of cyclooxygenase-2 (COX-2), the key enzyme in its synthesis. researchgate.net
The effect of this compound on the expression of cell adhesion molecules on endothelial cells is also a crucial aspect of its anti-inflammatory activity. Human Umbilical Vein Endothelial Cells (HUVECs) are often stimulated with tumor necrosis factor (TNF) or interleukin 1β (IL-1β) to induce the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1). The surface expression of these molecules can be quantified using cell-based ELISAs or flow cytometry. Research has demonstrated that this compound treatment reduces the protein levels of these cell adhesion molecules. researchgate.net
To delve deeper into the molecular mechanisms, researchers also investigate the effect of this compound on key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Assays are employed to measure the phosphorylation of key proteins in this pathway, such as IκBα kinase-β (IKKβ) and the inhibitor of κB-α (IκBα), as well as the nuclear translocation of the NF-κB subunit p65. These are typically assessed using Western blotting and immunofluorescence microscopy. researchgate.net
Table 1: Quantitative Assays for Pro-Inflammatory Mediators and this compound
| Mediator/Target | Assay Method | Cell Line | Key Finding with this compound |
| Nitric Oxide (NO) | Griess Assay | RAW264.7 | Reduced LPS-induced production |
| Inducible Nitric Oxide Synthase (iNOS) | Western Blot, qRT-PCR | RAW264.7 | Reduced protein and mRNA levels |
| Prostaglandin E2 (PGE2) | ELISA | RAW264.7 | No significant effect |
| Cyclooxygenase-2 (COX-2) | Western Blot, qRT-PCR | RAW264.7 | No significant effect |
| Cell Adhesion Molecules (ICAM-1, VCAM-1) | Cell-based ELISA, Flow Cytometry | HUVEC | Reduced protein levels |
| NF-κB Pathway (p-IKKβ, p-IκBα, p65) | Western Blot, Immunofluorescence | HUVEC | Inhibition of phosphorylation and nuclear translocation |
Angiogenesis Assays (e.g., Proliferation, Migration, Tube Formation)
The anti-angiogenic potential of this compound is evaluated through a series of in vitro assays that model different stages of new blood vessel formation. These assays typically use endothelial cells, such as HUVECs, which are the primary cells involved in angiogenesis.
Proliferation Assays: The effect of this compound on endothelial cell proliferation is a fundamental measure of its anti-angiogenic activity. A common method is the crystal violet assay, where the number of adherent, viable cells is quantified by staining them with crystal violet and measuring the absorbance. Studies have shown that this compound efficiently decreases the proliferation of HUVECs. researchgate.net
Migration Assays: The migration of endothelial cells is a critical step in the formation of new blood vessels. The scratch assay, or wound healing assay, is a widely used method to assess cell migration. In this assay, a "scratch" is made in a confluent monolayer of endothelial cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence or absence of this compound. Another method is the Boyden chamber assay, which measures chemotactic migration, the directed movement of cells towards a chemical stimulus. Research has demonstrated that this compound effectively decreases both undirected and chemotactic migration of endothelial cells. researchgate.net
Tube Formation Assays: The ability of endothelial cells to form three-dimensional capillary-like structures, a process known as tube formation, is a hallmark of angiogenesis. This is often assessed by seeding endothelial cells on a basement membrane extract, such as Matrigel. In the presence of pro-angiogenic factors, the cells will align and form a network of tube-like structures. The extent of tube formation can be quantified by measuring parameters like the number of junctions, total tube length, and number of loops. Studies have shown that this compound significantly inhibits the network and tube formation of endothelial cells. researchgate.net
Sprouting Assays: To more closely mimic the in vivo process of sprouting angiogenesis, spheroid sprouting assays are used. In this method, endothelial cell spheroids are embedded in a collagen gel, and the outgrowth of sprouts from the spheroid is measured. This compound has been found to effectively decrease the sprouting of endothelial cells in such assays. researchgate.net
Table 2: Angiogenesis Assays and the Effect of this compound
| Angiogenic Process | Assay Method | Cell Line | Effect of this compound |
| Proliferation | Crystal Violet Assay | HUVEC | Decreased |
| Migration (Undirected) | Scratch Assay | HUVEC | Decreased |
| Migration (Chemotactic) | Boyden Chamber Assay | HUVEC | Decreased |
| Tube Formation | Matrigel Assay | HUVEC | Decreased |
| Sprouting | Spheroid Sprouting Assay | HUVEC | Decreased |
Protein Biosynthesis Measurement Techniques
A significant finding in the study of this compound is its ability to inhibit de novo protein synthesis in endothelial cells. nih.gov This effect is believed to be a key mechanism underlying its anti-inflammatory and anti-angiogenic properties, as many of the proteins involved in these processes have short half-lives. nih.gov
The measurement of protein biosynthesis is often carried out using techniques that incorporate labeled amino acid precursors into newly synthesized proteins. A common method involves the use of puromycin, an aminonucleoside antibiotic that causes premature chain termination during translation. An analogue of puromycin, O-propargyl-puromycin (OPP), can be used to label nascent polypeptide chains. The incorporated OPP can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction with a fluorescently labeled azide. The resulting fluorescence is proportional to the amount of protein synthesis and can be quantified using fluorescence microscopy or flow cytometry. Studies utilizing this technique have revealed that this compound decreases de novo protein synthesis in endothelial cells by approximately 50%. researchgate.net
This inhibition of protein synthesis leads to a reduction in the levels of key signaling receptors with short half-lives, such as TNF receptor 1 and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial mediators of inflammatory and angiogenic responses, respectively. researchgate.net The levels of these specific proteins are typically measured by Western blotting.
Cytotoxicity and Apoptosis Assays
Assessing the cytotoxicity of this compound is crucial to distinguish its specific anti-inflammatory and anti-angiogenic effects from general cellular toxicity. Several assays are employed to evaluate cell viability and cell death mechanisms.
Cytotoxicity Assays: The viability of cells treated with this compound is commonly assessed using metabolic assays. The WST-8 assay, for example, measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. Another method is the lactate dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells into the culture medium. Studies on both HUVECs and RAW264.7 macrophages have utilized these assays. researchgate.net
Apoptosis Assays: To determine if cell death occurs via apoptosis (programmed cell death), several techniques are used. Flow cytometry with propidium iodide (PI) staining is a common method to analyze the cell cycle and identify apoptotic cells, which have a sub-G1 DNA content. Late apoptosis can also be detected by the method of Nicoletti, which involves staining the nuclei of permeabilized cells with PI. researchgate.net The results from these assays have indicated that this compound does not significantly impair the viability of primary endothelial cells at concentrations where it exhibits anti-inflammatory and anti-angiogenic effects. researchgate.net However, at higher concentrations or with prolonged exposure, some reduction in the viability of activated macrophages has been observed. researchgate.net
Table 3: Cytotoxicity and Apoptosis Assays for this compound
| Assay Type | Method | Cell Line(s) | Key Finding with this compound |
| Cytotoxicity | WST-8 Assay | HUVEC, RAW264.7 | No significant cytotoxicity in HUVECs at effective concentrations; some reduction in macrophage viability. |
| Cytotoxicity | LDH Release Assay | HUVEC | No significant cytotoxicity in HUVECs at effective concentrations. |
| Apoptosis | Propidium Iodide Staining (Flow Cytometry) | HUVEC | No significant induction of apoptosis in HUVECs. |
| Apoptosis | Nicoletti Assay | HUVEC | No significant induction of late apoptosis in HUVECs. |
Comparative Studies with Related Compounds and Biosynthetic Mutants
Comparative studies of this compound with its closely related precursor, Xenocoumacin 1, have been instrumental in elucidating its specific biological activities. Xenocoumacin 1 and 2 are the major antimicrobial compounds produced by Xenorhabdus nematophila. nih.gov
In the context of anti-inflammatory and anti-angiogenic effects on mammalian cells, this compound has been shown to be significantly more potent than Xenocoumacin 1. researchgate.net For instance, this compound, but not Xenocoumacin 1, effectively inhibits the pro-inflammatory activation of endothelial cells. researchgate.net Specifically, this compound diminishes the interaction between endothelial cells and leukocytes, a key step in the inflammatory response, while Xenocoumacin 1 shows little to no effect in these assays. researchgate.net
Similarly, in angiogenesis assays, this compound demonstrates superior inhibitory activity compared to Xenocoumacin 1. This compound effectively hinders the proliferation, migration, and tube formation of HUVECs at concentrations where Xenocoumacin 1 is largely inactive. researchgate.net
Regarding cytotoxicity, both Xenocoumacin 1 and this compound have been found to not significantly impair the viability of primary endothelial cells at concentrations where this compound shows its biological effects. researchgate.net However, both compounds can reduce the viability of activated macrophages to some extent. researchgate.net
Studies on biosynthetic mutants of Xenorhabdus nematophila have primarily focused on understanding the production of xenocoumacins and their antimicrobial activities. The xenocoumacin biosynthetic gene cluster (xcnA-N) is responsible for the synthesis of these compounds. mdpi.com Xenocoumacin 1 is produced first and is then converted to this compound by the action of enzymes encoded by the xcnM and xcnN genes. uiowa.edu Inactivation of xcnM and xcnN leads to the accumulation of Xenocoumacin 1 and the elimination of this compound production. uiowa.edu While these mutant strains have been used to study the antimicrobial and antifungal properties of the resulting fermentation broths, direct comparative studies of the isolated metabolic products from these mutants against pure this compound for their anti-inflammatory and anti-angiogenic activities are not extensively documented in the available literature. Such studies would be valuable in further understanding the structure-activity relationships of the xenocoumacin family of compounds.
Table 4: Comparative Activities of Xenocoumacin 1 and this compound
| Activity | Xenocoumacin 1 | This compound |
| Anti-inflammatory (EC activation) | Ineffective | Potent inhibitor |
| Anti-angiogenic (proliferation, migration, tube formation) | Weakly effective only at high concentrations | Potent inhibitor |
| Cytotoxicity (HUVEC) | Not significantly cytotoxic | Not significantly cytotoxic |
| Cytotoxicity (Macrophages) | Reduces viability | Reduces viability |
Future Research Directions and Prospects for Xenocoumacin 2
Elucidation of Remaining Unclear Mechanisms of Action
While initial studies have shed light on the bioactivities of Xcn2, the precise molecular mechanisms underlying these effects remain partially understood. A primary discovery is that Xcn2 inhibits de novo protein synthesis in mammalian cells, which appears to be a central driver of its broader pharmacological activities. uni-frankfurt.deresearchgate.netnih.gov However, the exact molecular target within the protein synthesis machinery has not been identified. Future research should prioritize identifying the specific ribosomal component or translation factor that Xcn2 interacts with to exert its inhibitory effect.
Furthermore, Xcn2 has been shown to induce apoptosis in human cancer cell lines. uni-muenchen.de While this cytotoxic potential is significant, the signaling cascade that initiates this programmed cell death is not yet clarified. It has been hypothesized that the mechanism might involve the inhibition of microtubule assembly, leading to mitotic arrest, but this requires empirical validation. uni-muenchen.de Unraveling these apoptotic pathways is a critical next step. Additionally, although Xcn2 demonstrates anti-ulcer properties, the mechanism behind this gastroprotective activity remains to be reported. uni-frankfurt.denih.gov
Key Research Questions:
What is the direct molecular target of Xenocoumacin 2 that leads to the inhibition of protein biosynthesis?
Which specific apoptotic pathways are activated by this compound in cancer cells?
What is the mechanism of action for the observed anti-ulcer activity?
Strategies for Enhanced Biosynthesis and Production Optimization
The natural production of this compound is intrinsically linked to Xenocoumacin 1. Xcn2 is synthesized via the enzymatic conversion of Xcn1, a process mediated by the products of the xcnM and xcnN genes, which serves as a detoxification mechanism for the producing bacterium, X. nematophila. uiowa.eduresearchgate.net Consequently, most production enhancement strategies have focused on maximizing the yield of the more potent antimicrobial, Xcn1, often by deleting the genes responsible for its conversion to Xcn2. uiowa.eduresearchgate.net
Future research aimed at producing Xcn2 in higher quantities will require a paradigm shift. Instead of preventing the conversion, strategies must be developed to control and enhance it. A two-stage fermentation process could be explored, where the first stage is optimized for high-yield Xcn1 production, followed by a second stage that promotes efficient enzymatic conversion to Xcn2.
Metabolic and genetic engineering approaches offer significant promise.
Exploration of Novel Biological Activities
Xcn2 has already been identified as having several significant biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against cancer cells. uni-frankfurt.deresearchgate.netuni-muenchen.de It also possesses moderate antibacterial activity and has been noted for its anti-ulcer potential. nih.govfrontiersin.org While Xcn2 is generally less active as an antimicrobial than Xcn1, its unique profile of activities in mammalian cells suggests its potential lies elsewhere. uni-frankfurt.de
Future research should focus on a broader and deeper exploration of these known activities. For instance, its cytotoxic effects could be screened against a much larger panel of cancer cell lines to identify specific cancer types that are particularly sensitive. Similarly, its anti-inflammatory properties could be tested in various in vivo models of inflammatory diseases.
Beyond confirming and expanding upon known functions, a crucial avenue of research is the screening for entirely novel bioactivities. Many natural products possess a wide range of effects, and Xcn2 has not yet been extensively tested for activities such as antiviral, antiparasitic, or immunomodulatory effects. High-throughput screening assays could reveal unexpected therapeutic potential for this compound.
Characterization of Downstream Signaling Pathways and Target Identification
The anti-inflammatory and anti-angiogenic effects of Xcn2 have been linked to its primary mechanism of inhibiting protein synthesis. researchgate.netresearchgate.net This inhibition leads to the depletion of proteins with short half-lives, including key signaling receptors for factors like TNF, VEGF, and FGF. researchgate.net This, in turn, disrupts downstream signaling, such as the NF-κB pathway, which is critical for inflammation. uni-frankfurt.deresearchgate.netnih.gov
While this provides a strong model, a more comprehensive, unbiased analysis of the downstream effects is warranted. Future studies could employ "omics" technologies to achieve this.
Proteomics: To quantify global changes in protein expression following Xcn2 treatment, confirming the depletion of short-lived proteins and identifying other affected cellular systems.
Transcriptomics (RNA-seq): To determine how cells transcriptionally adapt to the Xcn2-induced blockage of protein synthesis and to identify upstream regulatory pathways that are affected. mdpi.com
The ultimate goal is the definitive identification of the primary molecular target of Xcn2. Techniques such as affinity chromatography using a labeled Xcn2 probe or cellular thermal shift assays (CETSA) could be employed to isolate and identify its binding partner(s) within the cell. Pinpointing this target is essential for understanding its mechanism of action and for any future drug development efforts.
Synthetic Biology Approaches for Analog Generation
The xenocoumacin backbone is assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system encoded by the xcnA-N gene cluster. mdpi.comuni-frankfurt.de Such modular biosynthetic pathways are highly amenable to manipulation through synthetic biology, opening the door to the creation of novel xenocoumacin analogs with potentially improved properties.
Future research could focus on engineering the xcn biosynthetic gene cluster to generate a library of new compounds.
Proposed Synthetic Biology Strategies:
Module/Domain Swapping: Replace specific PKS or NRPS modules within the xenocoumacin assembly line with modules from other biosynthetic pathways to incorporate different building blocks (extender units or amino acids).
Precursor-Directed Biosynthesis: Supply the fermentation media with synthetic analogs of the natural precursor molecules to be incorporated by the biosynthetic enzymes.
Tailoring Enzyme Engineering: Modify the tailoring enzymes, particularly the XcnM and XcnN proteins that convert Xcn1 to Xcn2, to perform alternative chemical modifications, potentially leading to analogs with different functional groups. uiowa.eduresearchgate.net
Promoter and Regulator Engineering: Fine-tune the expression of the biosynthetic genes to alter the ratios of intermediates and final products, potentially leading to the accumulation of novel derivatives. mdpi.com
These approaches could yield Xcn2 analogs with enhanced potency, greater selectivity for a specific biological target, improved pharmacokinetic properties, or even entirely new biological activities.
Potential Applications in Agricultural and Pharmaceutical Research Beyond Clinical Trials
While the direct application of Xcn2 as a clinical drug is a distant prospect, its unique biological activities make it a valuable tool for basic and applied research in both agriculture and pharmacology.
In Agricultural Research: Xenocoumacin 1 is the primary focus for development as a biofungicide due to its potent activity. mdpi.comresearchgate.net this compound, being less active, is unlikely to be a direct-use pesticide. uni-frankfurt.deasm.org However, its research applications in agriculture should not be dismissed. It could be investigated for more subtle effects, such as the ability to induce systemic acquired resistance (SAR) in plants, priming them to defend against subsequent pathogen attacks. There is also potential for synergistic activity, where Xcn2 could enhance the efficacy of other antimicrobial compounds. d-nb.inforesearchgate.net
In Pharmaceutical Research: Xcn2 holds significant promise as a chemical probe and lead compound.
Cancer Research: Its anti-angiogenic and pro-apoptotic properties make it a valuable tool for studying tumor development in vitro. researchgate.netuni-muenchen.de It can be used to investigate the cellular processes of blood vessel formation and programmed cell death.
Inflammation Research: As an inhibitor of the NF-κB signaling pathway and leukocyte-endothelial cell interactions, Xcn2 can be used as a tool to dissect the molecular mechanisms of inflammation. uni-frankfurt.deresearchgate.net
Cell Biology Research: Its primary function as a protein synthesis inhibitor makes it a useful tool for studying cellular processes that rely on the rapid synthesis and turnover of proteins. nih.govresearchgate.net
By serving as a lead compound, the chemical scaffold of Xcn2 can inspire the synthesis of new molecules with more desirable therapeutic properties, guiding future drug discovery programs.
Q & A
Q. How can researchers differentiate Xenocoumacin 2 (Xcn2) from Xenocoumacin 1 (Xcn1) structurally, and what implications does this have for bioactivity?
- Methodological Answer : Structural differentiation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) to analyze side-chain variations. Xcn2 features a four-membered side chain with an acetamide group, while Xcn1 has a three-membered chain with a methyl group . These differences impact hydrophobicity and target interactions, as shown in bioassays against pathogens like Plasmodium falciparum .
Q. What experimental design parameters are critical for assessing this compound’s dose-response relationships in acaricidal studies?
- Methodological Answer : Key parameters include:
- Time points : Mortality rates vary significantly between 2 days post-application (dpa) (7.5% at 6.5 μg/ml) and 7 dpa (100% at 208 μg/ml) .
- Concentration gradients : Use logarithmic scaling to capture thresholds (e.g., EC₅₀).
- Replication : Triplicate trials to account for biological variability, as seen in mortality standard deviations (±3.2–3.8%) .
Q. How can researchers validate the biosynthetic gene cluster responsible for this compound production?
- Methodological Answer : Genome mining tools like antiSMASH identify hybrid NRPS/PKS clusters homologous to Xenorhabdus species. Heterologous expression in Bacillus subtilis confirms functionality, while mutagenesis (e.g., knocking out xcnA or xcnG) disrupts precursor synthesis or maturation .
Advanced Research Questions
Q. How do post-biosynthetic modifications influence this compound’s bioactivity, and what methods identify these modifications?
- Methodological Answer : Extracellular hydrolysis assays with bacterial supernatant protein extracts reveal maturation steps. For example, Xenorhabdus employs D-Asn-specific peptidases to cleave precursors, akin to didemnin processing in Tistrella mobilis . MALDI-imaging MS tracks spatial-temporal distribution of intermediates .
Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s antimicrobial efficacy across studies?
- Methodological Answer : Use Higgins’ I² and H statistics to quantify between-study variance. For instance, if I² >50%, employ random-effects models to account for variability in potency metrics (e.g., MIC values against Gram-positive bacteria) . The Q-profile method generates confidence intervals for heterogeneity estimates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s ribosomal inhibition mechanism?
- Methodological Answer : Advanced Marfey’s analysis determines absolute configurations of amino acid residues critical for binding. Modifying the acetamide side chain (e.g., substituting with hydrophobic groups) enhances inhibition of peptidyl transferase centers, as shown in Xenocoumacin analogues .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines). For example, discrepancies in antiplasmodial activity may arise from variations in parasite strain sensitivity or culture conditions. Normalize data using positive controls (e.g., chloroquine for Plasmodium) .
Methodological Frameworks
Q. How should researchers formulate hypotheses for this compound’s ecological role in nematode symbiosis?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Hypothesis: Xcn2 enhances nematode fitness by suppressing competing microbes in insect hosts.
- Design: Compare nematode survival in Xenorhabdus xcn2-knockout vs. wild-type symbionts .
Q. What systematic review protocols ensure comprehensive retrieval of this compound literature?
- Methodological Answer : Use PRISMA guidelines with Boolean searches across PubMed, Web of Science, and specialized databases (e.g., antiBASE). Exclude non-peer-reviewed sources (e.g., Benchchem) and apply MeSH terms like "nonribosomal peptides" AND "Xenorhabdus" .
Tables for Key Data
| Parameter | Xcn2 Value | Reference |
|---|---|---|
| LC₅₀ (acaricidal, 5 dpa) | 104 μg/ml (93.8% mortality) | |
| Biosynthetic Gene Homology | 28% with B. subtilis clusters | |
| Side Chain Functional Group | Acetamide (vs. Xcn1’s methyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
